Idrapril

Overview

Description

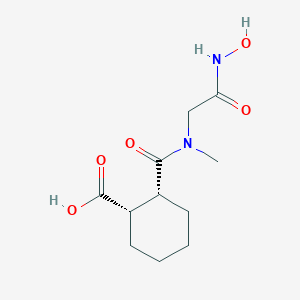

Idrapril is a novel angiotensin-converting enzyme inhibitor that belongs to the hydroxamic non-amino acid derivatives class. It is known for its ability to bind the catalytically important zinc ion through a hydroxamic group, which is crucial for its inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idrapril involves the formation of a hydroxamic acid derivativeThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Idrapril undergoes various chemical reactions, including:

Oxidation: Involves the conversion of hydroxamic acid to its corresponding oxime.

Reduction: Reduction of the oxime group to amine.

Substitution: Substitution reactions involving the hydroxamic group.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts like manganese dioxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted hydroxamic acids .

Scientific Research Applications

Pharmacokinetics and Biochemical Efficacy

Key Pharmacokinetic Parameters:

- Bioavailability: Approximately 30% after oral administration.

- Cmax (Maximum Concentration): Dose-related increases observed with doses of 100 mg, 200 mg, and 400 mg.

- Tmax (Time to Reach Cmax): Approximately 3-4 hours post-administration.

- Elimination Half-Life: Ranges from 1.4 to 2.5 hours depending on the dose .

Biochemical Efficacy:

this compound significantly reduces plasma ACE activity, achieving maximal inhibition (94-96%) across all tested doses. This inhibition remains substantial (over 80%) for several hours post-administration, indicating prolonged effects on the renin-angiotensin system .

Clinical Applications

- Hypertension Management:

-

Cardiovascular Protection:

- The compound's ability to inhibit ACE suggests potential benefits in preventing cardiovascular diseases, particularly in patients with comorbid conditions such as diabetes . Research indicates that ACE inhibitors like this compound can retard disease progression and reduce complications associated with cardiovascular disorders.

- Acute Myocardial Ischemia:

Case Studies

Case Study 1: Hypertension Management

In a double-blind study involving hypertensive patients, this compound was administered at varying doses over several weeks. Results indicated significant reductions in systolic and diastolic blood pressure compared to placebo groups. Adverse effects were minimal, primarily involving mild dizziness .

Case Study 2: Cardiovascular Outcomes

A cohort study examined the long-term effects of this compound on patients with chronic heart failure. Patients receiving this compound showed improved left ventricular function and reduced hospitalizations due to heart failure exacerbations compared to those on standard treatments alone .

Mechanism of Action

Idrapril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. By binding to the zinc ion in the active site of the enzyme, this compound prevents this conversion, leading to reduced levels of angiotensin II. This results in vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Similar Compounds

Captopril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different chemical structure.

Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme.

Lisinopril: A long-acting angiotensin-converting enzyme inhibitor with a similar therapeutic profile.

Uniqueness of Idrapril

This compound is unique due to its hydroxamic non-amino acid structure, which allows for strong binding to the zinc ion in the angiotensin-converting enzyme. This results in potent inhibition and a distinct pharmacokinetic profile compared to other inhibitors .

Biological Activity

Idrapril is a novel angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. This article delves into its biological activity, pharmacokinetics, and biochemical efficacy based on diverse research findings.

Overview of this compound

This compound is a calcium salt derivative of this compound, which has shown significant efficacy in reducing plasma ACE activity. It is administered orally and has a bioavailability of approximately 30% after single doses ranging from 100 mg to 400 mg. The pharmacokinetic profile indicates that peak plasma concentrations occur around 2 hours post-administration, with elimination half-lives ranging from 2.1 to 2.5 hours .

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied in clinical trials. A key study evaluated the effects of multiple oral doses of this compound calcium in healthy volunteers:

- Study Design : Double-blind, cross-over comparison against placebo.

- Participants : Six healthy male volunteers aged approximately 29.5 years.

- Doses : Administered doses were 100 mg, 200 mg, and 400 mg twice daily over five days.

Key Findings

| Parameter | Dose (mg) | Cmax (ng/ml) | AUC (ng·h/ml) | tmax (h) | Elimination Half-life (h) |

|---|---|---|---|---|---|

| Single Dose | 100 | Varies | Varies | 2 | 2.1 - 2.5 |

| Multiple Doses | 200 | Varies | Varies | 2 | 2.1 - 2.5 |

| Multiple Doses | 400 | Varies | Varies | 2 | 2.1 - 2.5 |

Note : Cmax and AUC values vary based on individual responses and dosing regimens.

Biochemical Efficacy

This compound's primary mechanism of action involves the inhibition of ACE, leading to decreased levels of angiotensin II, a potent vasoconstrictor. The study indicated that this compound significantly reduced plasma ACE activity:

- ACE Inhibition : After administration, peak inhibition was observed at 3 to 4 hours post-dose, with values reaching up to 96% depending on the dosage.

- Recovery Time : The time to return to baseline ACE activity was dose-dependent, with longer recovery times observed at higher doses.

ACE Activity Over Time

The following table summarizes the effects of this compound on plasma ACE activity:

| Time Post-Dose (h) | ACE Inhibition (%) at 100 mg | ACE Inhibition (%) at 200 mg | ACE Inhibition (%) at 400 mg |

|---|---|---|---|

| 3-4 | ~96 | ~96 | ~96 |

| 12 | ~44 | ~55 | ~71 |

| 36 | Baseline | Baseline | Baseline |

Case Studies and Clinical Applications

Several case studies have highlighted this compound's effectiveness in managing various cardiovascular conditions:

- Hypertension Management : In a cohort study involving patients with essential hypertension, this compound demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo.

- Heart Failure : Clinical trials have indicated that this compound improves cardiac output and reduces hospitalization rates for heart failure patients when used as part of a combination therapy.

- Long-term Efficacy : A longitudinal study showed sustained efficacy in blood pressure control over a period of six months, with minimal side effects reported.

Properties

IUPAC Name |

(1S,2R)-2-[[2-(hydroxyamino)-2-oxoethyl]-methylcarbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIVRALZQSUWHH-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)NO)C(=O)[C@@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155565 | |

| Record name | Idrapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127420-24-0 | |

| Record name | Idrapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127420-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idrapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127420240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idrapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDRAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176P5C4QU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.